Low-sensitivity Fe(II) detection by 1,10-phenanthroline requires pre-concentration, while terpyridine fails below pH 2.0 due to bisprotonation. TPTZ overcomes these with >2× molar absorptivity and stable binding at pH 1.0. • >2× molar absorptivity eliminates pre-concentration. • Stable to pH 1.0 for direct acid extraction and SANEX separation. • Suitable for continuous feedwater monitoring and API trace metal QC. Supplied as ≥98% HPLC, in stock.
2,4,6-Tri-2-pyridinyl-1,3,5-triazine (TPTZ, CAS 3682-35-7) is a highly rigid, multidentate nitrogen-donor ligand widely procured for trace metal quantification and advanced hydrometallurgical separations. Structurally featuring a central 1,3,5-triazine ring flanked by three pyridine rings, TPTZ offers a highly stable terpyridine-like N,N,N-coordination pocket. In industrial and analytical workflows, it is primarily valued for its intense colorimetric reaction with ferrous iron (Fe2+) and its exceptional chemical stability in highly acidic environments. Unlike standard bipyridine or terpyridine derivatives, TPTZ's unique protonation equilibria allow it to maintain strong metal-binding affinities even at low pH, making it a critical reagent for direct extraction processes and high-sensitivity spectrophotometric assays where baseline noise and matrix interferences must be minimized [1].
Substituting TPTZ with more common in-class alternatives like 1,10-phenanthroline or 2,2':6',2''-terpyridine (terpy) routinely compromises assay sensitivity and process yield. In analytical workflows, using 1,10-phenanthroline for iron determination yields only half the molar absorptivity of TPTZ, forcing laboratories to implement time-consuming pre-concentration steps to detect sub-ppm trace metals [1]. In hydrometallurgical and nuclear separation processes, generic terpyridine ligands become heavily bisprotonated at pH levels below 2.0, completely losing their metal-extracting efficiency. TPTZ’s electron-deficient triazine core shifts its pKa, preventing premature protonation and allowing it to selectively extract target actinides directly from highly acidic (pH 1.0) streams without requiring costly, large-scale process neutralization [2].
In colorimetric iron assays, the Fe(II)-TPTZ complex demonstrates a molar absorptivity of 22,600 L mol-1 cm-1 at 593 nm. In direct comparison, the industry-standard Fe(II)-1,10-phenanthroline complex only achieves 11,100 L mol-1 cm-1 at 510 nm. This fundamental optical advantage allows TPTZ to detect trace iron at concentrations less than half of what is required for phenanthroline-based methods[1].
| Evidence Dimension | Molar Absorptivity of Fe(II) Complex |
| Target Compound Data | 22,600 L mol-1 cm-1 (at 593 nm) |
| Comparator Or Baseline | 1,10-phenanthroline (11,100 L mol-1 cm-1 at 510 nm) |
| Quantified Difference | >2x higher sensitivity (103% increase in absorptivity) |
| Conditions | Acetate-buffered aqueous solution (pH 3.4–5.8) |
Procurement of TPTZ directly eliminates the need for sample pre-concentration in trace metal analysis, accelerating throughput in water quality and pharmaceutical QC labs.
Standard N-donor ligands like 2,2':6',2''-terpyridine (terpy) exhibit a pKa profile that causes them to become bisprotonated and lose metal-binding affinity at pH < 2.0. TPTZ, due to its triazine core, maintains its extraction efficiency in significantly more acidic media, successfully extracting trivalent actinides at pH 1.0. This allows TPTZ to function in environments with 10x to 100x higher proton concentrations than terpyridine [1].
| Evidence Dimension | Operational Acidity Limit for Metal Extraction |
| Target Compound Data | Effective extraction at pH = 1.0 |
| Comparator Or Baseline | Terpyridine (loses efficiency at pH = 2.0 - 3.0) |
| Quantified Difference | Functional at 1 to 2 pH units lower (10x-100x higher [H+]) |
| Conditions | Nitric acid extraction media |
Enables direct processing of highly acidic industrial waste streams, saving significant costs associated with pre-neutralizing massive volumes of process fluids.
In synergistic solvent extraction processes (e.g., with 2-bromodecanoic acid), TPTZ demonstrates an Am(III)/Eu(III) separation factor (SF) of 10.1. Under comparable conditions, the baseline ligand terpyridine achieves an SF of only 7.2. The integration of the 1,3,5-triazine ring enhances the covalent interaction with softer actinides, driving this superior partitioning performance[1].
| Evidence Dimension | Am(III) over Eu(III) Separation Factor (SF) |
| Target Compound Data | SF = 10.1 |
| Comparator Or Baseline | Terpyridine (SF = 7.2) |
| Quantified Difference | ~40% higher selectivity for Am(III) |
| Conditions | Synergistic extraction with 2-bromodecanoic acid |
Higher separation factors reduce the number of required extraction cycles in hydrometallurgical refining, directly lowering solvent inventory and capital equipment costs.
Because TPTZ provides more than double the molar absorptivity of 1,10-phenanthroline, it is the optimal reagent for automated, continuous spectrophotometric monitoring of boiler feedwater and municipal water systems. It allows for direct sub-ppm quantification without sample concentration steps [1].
TPTZ's ability to resist bisprotonation down to pH 1.0 makes it uniquely suited for the SANEX (Separation of Actinides from Lanthanides) process. It can be deployed directly into nitric acid waste streams, outperforming terpyridine by eliminating the need for hazardous and costly pre-neutralization[2].
The high sensitivity and stable baseline of the Fe(II)-TPTZ complex make it an excellent choice for pharmaceutical QC laboratories screening active pharmaceutical ingredients (APIs) for trace iron contamination, ensuring compliance with strict heavy metal limits [1].
Irritant